N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its complex structure, which includes an azepane ring, a methylphenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced through Friedel-Crafts alkylation reactions using suitable alkylating agents.
Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the phenoxyacetamide moiety with the intermediate compound through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(1-azepanyl)acetamide
- N-(4-methylphenyl)-2-(1-azepanyl)acetamide
- N-(3-methylphenyl)-2-(1-azepanyl)acetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to its specific structural features, such as the combination of an azepane ring with a phenoxyacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H32N2O2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H32N2O2/c1-19-10-12-21(13-11-19)23(26-14-5-3-4-6-15-26)17-25-24(27)18-28-22-9-7-8-20(2)16-22/h7-13,16,23H,3-6,14-15,17-18H2,1-2H3,(H,25,27) |
InChI Key |
YWQFTEVLWWUEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)C)N3CCCCCC3 |
Origin of Product |
United States |
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